![molecular formula C20H25N3O B5611124 1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5611124.png)
1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to 1-(4-tert-butylbenzoyl)-4-(2-pyridinyl)piperazine involves condensation reactions, highlighting the versatility of piperazine derivatives in chemical synthesis. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015). Such methodologies are indicative of the synthetic routes that might be employed for the target compound, emphasizing the role of piperazine as a core structure in medicinal chemistry.
Molecular Structure Analysis
The crystal structure of related piperazine derivatives reveals the significance of intermolecular interactions and molecular conformations. For instance, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, as determined by X-ray diffraction, provides insights into the typical bond lengths and angles in piperazine-carboxylate compounds, which are crucial for understanding the structural characteristics of this compound (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. The synthesis and properties of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2- benzoquinone] demonstrate the compound's involvement in aminoalkylation by Mannich reaction followed by oxidation, showcasing the chemical versatility of piperazine-based compounds (Sayapin et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of piperazine derivatives are influenced by their molecular structure. The study of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives through X-ray diffraction analysis and Hirshfeld surface analysis provides a comprehensive understanding of the physical characteristics inherent to these molecules, which can be extrapolated to understand the physical properties of this compound (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of piperazine derivatives are critical for their application in pharmaceuticals and materials science. The synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate illustrates the reactivity of piperazine compounds in amination reactions, providing insights into the chemical behavior of similar compounds, including this compound (Ya-hu, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-20(2,3)17-9-7-16(8-10-17)19(24)23-14-12-22(13-15-23)18-6-4-5-11-21-18/h4-11H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBORPFJFZUHQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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